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Compound of Interest

Compound Name: aurovertin

Cat. No.: B1171891

Executive Summary: This document provides a comprehensive technical overview of
aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula. Aurovertin is a
potent and specific inhibitor of mitochondrial FLFO-ATP synthase, the enzyme responsible for
the final step of oxidative phosphorylation. This guide details its mechanism of action,
summarizes its known toxicological properties, and outlines relevant experimental
methodologies for its assessment. While quantitative in vivo toxicity data such as LD50 values
are not extensively documented in publicly available literature, this guide consolidates existing
knowledge on its cytotoxic effects, particularly its selective activity against certain cancer cell
lines, making it a molecule of interest for drug development professionals. The primary
signaling pathway affected is cellular energy metabolism, which can lead to apoptosis.

Introduction and Mycotoxin Properties

Aurovertins are a class of mycotoxins and antibiotics first isolated from the fungus
Calcarisporium arbuscula.[1] They belong to a family of highly reducing polyketides that feature
a polyene a-pyrone structure.[2] Several distinct analogs exist, including aurovertin A, B, C, D,
and E.[3][4]

e Chemical Identity: The core structure consists of a 2,6-dioxabicyclo[3.2.1]octane ring linked
to a methylated a-pyrone via a polyene chain.[5] The various aurovertin analogs differ in the
substitutions on this core structure.

e Source: Primarily produced by the fungus Calcarisporium arbuscula.[1]
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» Classification: It is classified as a mycotoxin with antibiotic properties. It is structurally related
to other ATP synthase inhibitors like citreoviridin and asteltoxin.[2][3]

Mechanism of Action

The primary toxicological mechanism of aurovertin is the potent and specific inhibition of
mitochondrial F1FO-ATP synthase (also known as Complex V).[6][7]

e Molecular Target: Aurovertin binds directly to the B-subunits within the catalytic F1 sector of
the ATP synthase complex.[3][6][8] The binding site is located in a hydrophobic cleft between
the nucleotide-binding domain and the C-terminal domain of the -subunit.[5][9]

« Inhibitory Action: It acts as a mixed, noncompetitive inhibitor of both ATP synthesis and ATP
hydrolysis.[1][6] This binding induces a conformational change that stalls the enzyme's rotary
mechanism.[8]

« Differential Effect: A key characteristic of aurovertin is its differential inhibition. It almost
completely halts ATP synthesis while permitting significant residual ATP hydrolysis activity
(up to 40%).[5][9] The precise basis for this differential effect is still under investigation but is
crucial to its toxicological profile.[9][10]
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Caption: Mechanism of aurovertin action on mitochondrial ATP synthase.

Toxicological Profile
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The toxicity of aurovertin stems directly from its ability to shut down cellular energy production.
Exposure routes include oral, dermal, inhalation, and parenteral.[1][6]

o Acute Toxicity: Specific quantitative data, such as median lethal dose (LD50) values, for
aurovertin are not well-documented in the surveyed scientific literature. Toxicity is dose-
dependent, and high doses would be expected to lead to rapid cellular dysfunction due to
ATP depletion.

o Cytotoxicity: Aurovertin B has demonstrated potent antiproliferative activity against various
cancer cell lines.[2][11] Notably, it shows a degree of selectivity, exhibiting significant
cytotoxicity towards triple-negative breast cancer (TNBC) cells while having a lesser effect
on normal breast epithelial cells (MCF10A).[11] This selectivity makes it a compound of
interest for oncology research.

» Carcinogenicity: There is no indication of carcinogenicity to humans, and it is not listed by the
International Agency for Research on Cancer (IARC).[1][6]

Data Presentation

Table 1: Summary of Aurovertin's Toxicological Properties
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Parameter Description Reference(s)
Mixed, noncompetitive

Primary Mechanism inhibitor of F1F0-ATP [1]1[6][10]
synthase.
[-subunits of the mitochondrial

Molecular Target ) [11[31[6]
F1 catalytic sector.
Potent inhibition of oxidative

Primary Effect phosphorylation and ATP [11[7]
synthesis.

Secondary Effect Induction of apoptosis. [3][11]
Oral, dermal, inhalation,

Routes of Exposure [1][6]
parenteral.

o Not well-documented in
Acute Toxicity (LD50) N/A

surveyed literature.

| Carcinogenicity | No indication of carcinogenicity to humans (not listed by IARC). |[1][6] |

Table 2: Summary of In Vitro Cytotoxicity of Aurovertin B

Cell Line Type

Triple-Negative
Breast Cancer
(TNBC)

Effect

Potent

Key Finding

Induces more

Reference(s)

apoptosis than the

antiproliferative

standard

and pro-apoptotic

[11]

chemotherapeutic

activity.

agent, paclitaxel.

| Normal Breast Epithelial Cells (MCF10A) | Lower cytotoxicity compared to TNBC cells. |

Demonstrates selective toxicity towards cancer cells. |[11] |

Cellular and Signaling Pathways Affected

Aurovertin's inhibition of ATP synthase triggers several downstream cellular events.
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« Inhibition of Oxidative Phosphorylation: This is the direct and primary consequence of
aurovertin's action. By blocking ATP synthase, it uncouples the proton gradient from ATP
production, effectively halting cellular respiration.[1][8]

 Induction of Apoptosis: Severe ATP depletion can trigger programmed cell death. The
disruption of mitochondrial function is a key signal for apoptosis, potentially involving the
opening of the mitochondrial permeability transition pore (mPTP).[3] Studies show
aurovertin B induces apoptosis in TNBC cells.[11]

e Regulation of DUSP1 Expression: In TNBC cells, aurovertin B has been shown to
dramatically increase the mRNA and protein expression of Dual Specificity Phosphatase 1
(DUSP1), a phosphatase that is typically downregulated in this type of cancer.[11] This
suggests a secondary mechanism contributing to its anti-cancer effect, independent of direct
ATP synthase gene expression changes.[11]
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Caption: Key cellular pathways modulated by aurovertin.
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Methodologies for Toxicological Assessment

Assessing the toxicity of aurovertin involves a combination of in vitro and in vivo methods,
alongside specific biochemical assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the concentration at which aurovertin inhibits 50% of cell growth
(1C50).

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the
yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into
insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the
number of viable cells.

Methodology:

o Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density
and allow them to adhere for 24 hours.

o Compound Treatment: Prepare serial dilutions of aurovertin in the appropriate cell culture
medium. Replace the medium in the wells with the medium containing the various
concentrations of aurovertin. Include untreated (media only) and vehicle (e.g., DMSO)
controls.

 Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a
humidified CO2 incubator.

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for
formazan crystal formation.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to
each well to dissolve the formazan crystals.
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» Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically

570 nm) using a microplate reader.

e Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a

dose-response curve to determine the IC50 value.
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Caption: General experimental workflow for an MTT cytotoxicity assay.
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Experimental Protocol: In Vivo Acute Oral Toxicity Study
(General)

While no specific in vivo protocol for aurovertin was found, a general procedure following
OECD guidelines would be appropriate for initial assessment.[13][14]

Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single
oral dose.

Methodology:

Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar
rats).

» Dosing: Administer the test substance by oral gavage in a stepwise procedure using a limited
number of animals per step (typically 3).[15] Dosing starts at a level expected to be toxic.

o Observation: Observe animals for signs of toxicity and mortality for up to 14 days.
Observations include changes in skin, fur, eyes, behavior, and body weight.[13]

e Dose Adjustment: Depending on the outcome (survival or death), the dose for the next step
is adjusted up or down.

o Endpoint: The study is complete when the dose causing mortality is identified or the
maximum dose (e.g., 2000 mg/kg) is reached without mortality.

o Necropsy: A gross necropsy is performed on all animals at the end of the study.

Experimental Protocol: Biochemical ATP Synthase
Activity Assay

Objective: To measure the effect of aurovertin on ATP synthesis and/or hydrolysis.

Principle: This assay uses submitochondrial particles (SMPs), which are inside-out vesicles of
the inner mitochondrial membrane. This orientation exposes the F1 catalytic sites to the

external medium, allowing for the measurement of ATP synthesis (driven by an artificial proton
gradient or substrate oxidation) or ATP hydrolysis.[8]
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Methodology:

o Preparation: Isolate mitochondria from a source like bovine heart and prepare SMPs via
sonication.

o Assay for Hydrolysis (ATPase activity):
o Incubate SMPs in a reaction buffer with ATP and Mg2+.
o Add different concentrations of aurovertin.

o The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP
hydrolysis is measured colorimetrically.

e Assay for Synthesis:

o Incubate SMPs in a reaction buffer with ADP, Pi, and a respiratory substrate (e.qg.,
succinate) to generate a proton gradient.

o Add different concentrations of aurovertin.

o Measure the amount of ATP produced, often using a luciferase-based bioluminescence

assay.

o Analysis: Compare the rates of ATP hydrolysis and synthesis in the presence and absence of

aurovertin to determine its inhibitory kinetics.[10]

Conclusion

Aurovertin is a mycotoxin with a well-defined and highly specific mechanism of toxicity
centered on the inhibition of mitochondrial F1FO-ATP synthase. Its ability to disrupt cellular
energy metabolism underpins its cytotoxic effects. While comprehensive in vivo toxicological
data remains limited, its potent and selective antiproliferative activity against cancer cells, such
as those in triple-negative breast cancer, highlights its potential as a lead compound for
therapeutic development. Further research is warranted to fully characterize its toxicological
profile, including establishing quantitative measures like NOAEL and LD50 values, and to
further explore the molecular basis for its selective cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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